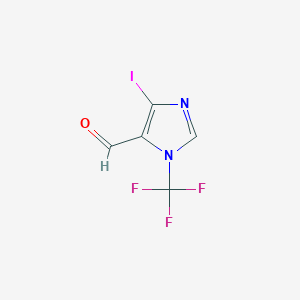
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the iodination of a pre-formed imidazole ring followed by the introduction of the trifluoromethyl group. The aldehyde functionality is then introduced through formylation reactions. Specific reaction conditions, such as the use of iodine and trifluoromethylating agents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow chemistry techniques and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted imidazoles.
Oxidation: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid.
Reduction: 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-methanol.
Coupling: Biaryl or alkyne-substituted imidazoles.
Aplicaciones Científicas De Investigación
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde largely depends on its application:
In Organic Electronics: Acts as a passivation agent, reducing defect density in perovskite films and enhancing their crystallinity.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-methylimidazole: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)-1H-imidazole: Lacks the iodine atom.
2,4,5-Trifluoroimidazole: Contains multiple fluorine atoms but no iodine.
Uniqueness
4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .
Propiedades
Fórmula molecular |
C5H2F3IN2O |
|---|---|
Peso molecular |
289.98 g/mol |
Nombre IUPAC |
5-iodo-3-(trifluoromethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H2F3IN2O/c6-5(7,8)11-2-10-4(9)3(11)1-12/h1-2H |
Clave InChI |
AWRVKQITOPCLLX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1C(F)(F)F)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


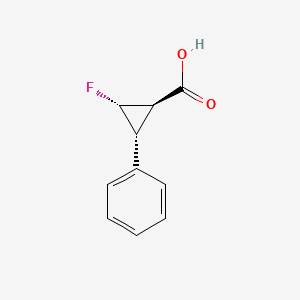
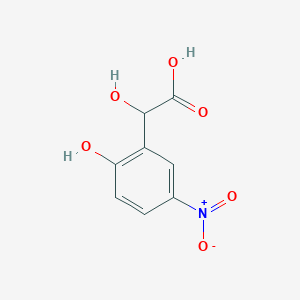
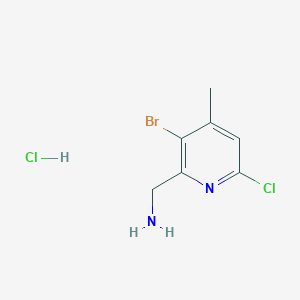
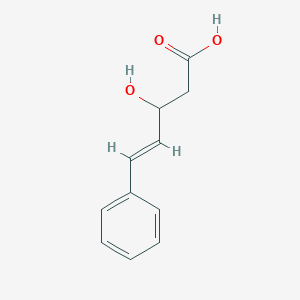
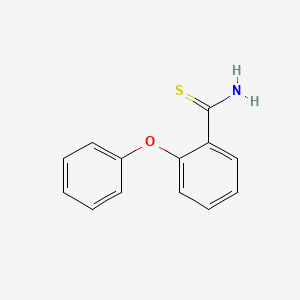
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
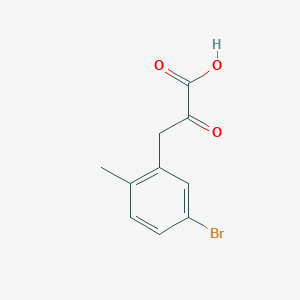
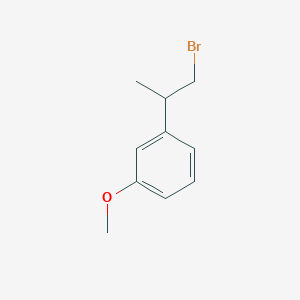

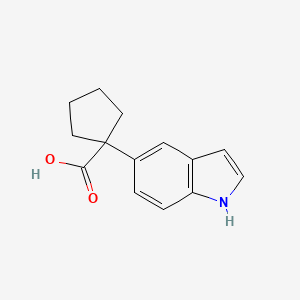
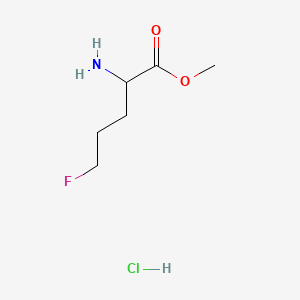
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
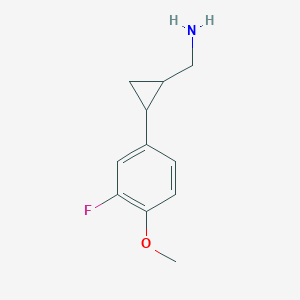
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
